molecular formula C19H21BrN2O3S B3713200 N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Cat. No.: B3713200
M. Wt: 437.4 g/mol
InChI Key: IJSMFULWFZPDPQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a bromophenyl group and a piperidinyl moiety in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Piperidin-1-ylethyl Intermediate: This can be achieved by reacting piperidine with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

    Introduction of the Bromophenyl Group: The intermediate is then reacted with 3-bromophenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride under basic conditions to yield the target sulfonamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
  • N-(3-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
  • N-(3-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Uniqueness

N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate biological membranes.

Properties

IUPAC Name

N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-16-8-7-9-17(14-16)22(15-19(23)21-12-5-2-6-13-21)26(24,25)18-10-3-1-4-11-18/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSMFULWFZPDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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